1-Bromodibenzo-p-dioxin
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Description
1-Bromodibenzo-p-dioxin is a chemical compound used for pharmaceutical testing . It’s also mentioned in the context of GC elution properties .
Synthesis Analysis
The synthesis of dioxin-like compounds, including 1-Bromodibenzo-p-dioxin, requires complex sample preparation and analytical procedures using highly sensitive and selective state-of-the-art instrumentation . The formation of these compounds can occur via precursor formation, de novo synthesis, biosynthesis, and natural formation .Molecular Structure Analysis
1-Bromodibenzo-p-dioxin shares similar structures and physical and chemical properties with polychlorinated dibenzo-p-dioxins .Chemical Reactions Analysis
The analysis of dioxin-like compounds, including 1-Bromodibenzo-p-dioxin, requires complex sample preparation and analytical procedures .Physical And Chemical Properties Analysis
While specific physical and chemical properties of 1-Bromodibenzo-p-dioxin were not found, dioxin-like compounds are known to be resistant to metabolic, chemical, microbial, and photolytic degradation procedures .Future Directions
properties
IUPAC Name |
1-bromodibenzo-p-dioxin |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAUGIUDKRRLPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872101 |
Source
|
Record name | 1-Monobromodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromodibenzo-p-dioxin | |
CAS RN |
103456-34-4, 105908-71-2 |
Source
|
Record name | 1-Bromooxanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103456344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Monobromodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105908712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Monobromodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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